2,4-Difluoro-3-methylbenzenesulfonyl chloride

Description

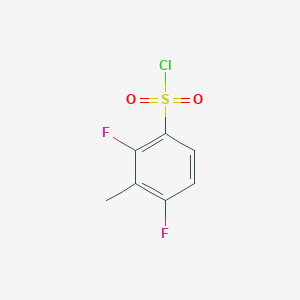

2,4-Difluoro-3-methylbenzenesulfonyl chloride is an organosulfur compound featuring a sulfonyl chloride (-SO₂Cl) functional group attached to a benzene ring substituted with two fluorine atoms at the 2- and 4-positions and a methyl group at the 3-position. This structure confers unique reactivity and physicochemical properties, making it valuable in synthetic chemistry, particularly in the preparation of sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications. The fluorine atoms enhance electrophilicity at the sulfonyl chloride group, while the methyl group contributes to steric and electronic modulation .

Properties

IUPAC Name |

2,4-difluoro-3-methylbenzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClF2O2S/c1-4-5(9)2-3-6(7(4)10)13(8,11)12/h2-3H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIXBRAHDJLFTRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1F)S(=O)(=O)Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClF2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201255068 | |

| Record name | 2,4-Difluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1349717-93-6 | |

| Record name | 2,4-Difluoro-3-methylbenzenesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1349717-93-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,4-Difluoro-3-methylbenzenesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201255068 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-methylbenzenesulfonyl chloride typically involves the sulfonylation of 2,4-difluoro-3-methylbenzene. This can be achieved by reacting the starting material with chlorosulfonic acid under controlled conditions. The reaction is usually carried out at low temperatures to prevent decomposition and to ensure high yield .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-methylbenzenesulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, forming sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

Reduction Reactions: The compound can be reduced to the corresponding sulfonyl fluoride or sulfonyl hydride under specific conditions.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols, and thiols are commonly used nucleophiles in substitution reactions.

Reducing Agents: Lithium aluminum hydride (LiAlH4) and other hydride donors are used in reduction reactions.

Major Products Formed:

Sulfonamides: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Sulfonothioates: Formed by the reaction with thiols.

Scientific Research Applications

2,4-Difluoro-3-methylbenzenesulfonyl chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Difluoro-3-methylbenzenesulfonyl chloride involves the formation of covalent bonds with nucleophilic sites on target molecules. The sulfonyl chloride group is highly reactive and can form stable sulfonamide, sulfonate ester, or sulfonothioate linkages. These modifications can alter the physical and chemical properties of the target molecules, leading to changes in their biological activity and function .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Comparative Insights:

Substituent Effects on Reactivity: Fluorine atoms in this compound increase the electrophilicity of the sulfonyl chloride group compared to methoxy (3,6-difluoro-2-methoxy) or dichloro ((2,4-dichlorophenyl)methanesulfonyl) analogs. This enhances its reactivity in nucleophilic substitutions .

Applications in Synthesis :

- The dichloro analog () is preferred for applications requiring enhanced lipophilicity, such as membrane-permeable intermediates.

- The difluoromethoxy derivative () is favored in medicinal chemistry for its resistance to enzymatic degradation .

Functional Group Differences :

- Benzoyl chlorides (e.g., 3,5-difluoro-4-methyl-benzoyl chloride) exhibit distinct reactivity as acylating agents, forming esters and amides, whereas sulfonyl chlorides are specialized in forming sulfonamides and sulfonic acids .

Research Findings and Trends

- Stability and Handling : Sulfonyl chlorides with electron-withdrawing substituents (e.g., F, Cl) are more prone to hydrolysis, requiring anhydrous handling. Methyl groups (as in the target compound) mitigate this slightly by steric protection .

- Environmental Impact : Fluorinated sulfonyl chlorides are increasingly scrutinized for persistence; computational models (e.g., ANN-based chloride concentration simulations) aid in predicting environmental behavior .

Biological Activity

Overview

2,4-Difluoro-3-methylbenzenesulfonyl chloride is a sulfonyl chloride compound notable for its diverse applications in chemical synthesis and biological research. Its molecular formula is C7H6ClF2O2S, and it possesses significant reactivity due to the presence of the sulfonyl chloride functional group. This article explores the biological activity of this compound, focusing on its mechanisms of action, biochemical interactions, and potential therapeutic applications.

The biological activity of this compound primarily arises from its ability to form covalent bonds with nucleophilic sites on biomolecules. This reactivity allows it to modify proteins and other biomolecules, which can lead to alterations in their function. The sulfonyl chloride group is particularly reactive, enabling the formation of:

- Sulfonamides : Formed when the compound reacts with amines.

- Sulfonate Esters : Produced through reactions with alcohols.

- Sulfonothioates : Resulting from interactions with thiols.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity. It has been shown to inhibit the growth of various bacterial strains by interfering with folic acid synthesis, a critical pathway for bacterial proliferation. This mechanism is consistent with other sulfonamide compounds that target bacterial enzymes involved in folate metabolism.

Enzyme Inhibition

The compound has been studied for its potential to inhibit specific enzymes through covalent modification. For example, it can inhibit dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis. Inhibition of DHFR leads to reduced cellular proliferation and has implications for cancer therapy .

Case Studies and Research Findings

Several studies have highlighted the biological effects of this compound:

- In Vivo Studies : Animal models have demonstrated that varying doses of this compound can produce different biological responses. Lower doses may exhibit beneficial effects such as reduced tumor growth, while higher doses can lead to toxicity .

- Modification of Biomolecules : In biochemical assays, this compound has been used to modify peptides and proteins to study their structure-function relationships. This application is critical in understanding protein interactions and developing new therapeutic agents.

- Pharmaceutical Applications : The compound serves as an intermediate in synthesizing pharmaceuticals that possess anti-inflammatory and anticancer properties. Its ability to modify biomolecules makes it a valuable tool in drug development .

Comparative Analysis

To better understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| 3,5-Difluorobenzenesulfonamide | Similar fluorine substitution | Antimicrobial activity against specific bacterial strains |

| 2,4-Dichlorobenzenesulfonamide | Chlorine atoms instead of fluorine | Different reactivity and potential toxicity profiles |

| 4-Fluorobenzenesulfonamide | Single fluorine substitution | Moderate antimicrobial properties |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.